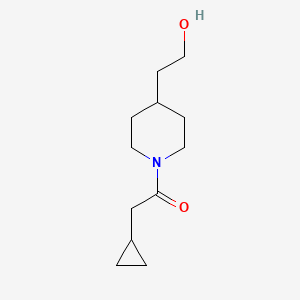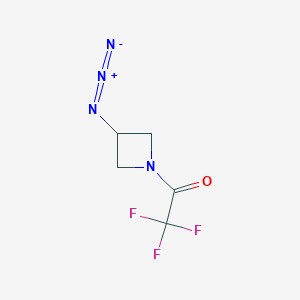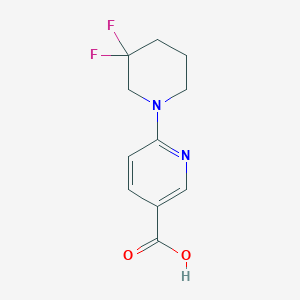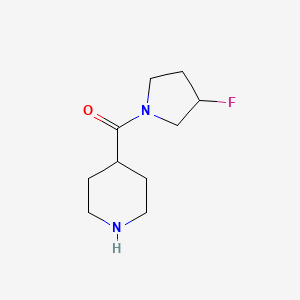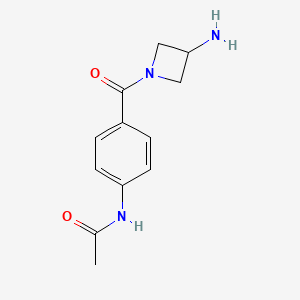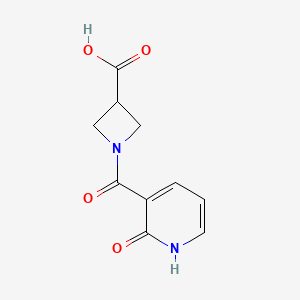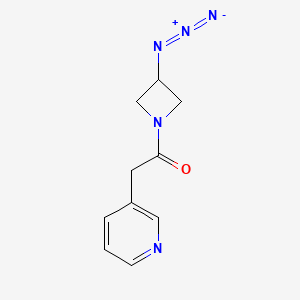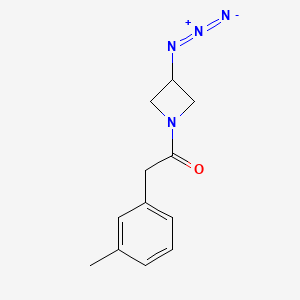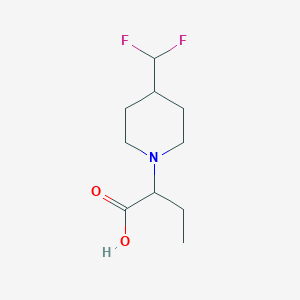
2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Development : One study discussed the synthesis and evaluation of piperazine derivatives, including those with structures related to 2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid, as non-selective inhibitors of acetyl-CoA carboxylase (ACC) 1 and 2. These compounds showed potential in inhibiting fatty acid synthesis, which could be relevant in drug development for conditions like obesity and diabetes (Chonan et al., 2011).
Chemoenzymatic Synthesis : Another study explored the enantioselectivities of lipase-catalyzed reactions with methyl esters of piperidine derivatives. This research is significant in the context of creating enantiopure compounds, which have applications in pharmaceuticals and fine chemicals (Liljeblad et al., 2007).
Impurity Analysis in Pharmaceuticals : In the pharmaceutical industry, identifying and characterizing impurities is crucial. A study focused on isolating and identifying novel impurities in the anti-diabetic drug Repaglinide, some of which were related to piperidine structures. This research contributes to the quality control and safety assessment of pharmaceuticals (Kancherla et al., 2018).
Anticonvulsant and Antinociceptive Properties : Research into new hybrid molecules derived from piperidine-based butanoic acids has shown potential for anticonvulsant and antinociceptive activities. This area of study is significant for the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Corrosion Inhibition : A study on piperidine derivatives examined their use as corrosion inhibitors for iron. This research is relevant in materials science and engineering, where preventing corrosion is a key concern (Kaya et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of “2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the susceptibility to hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Análisis Bioquímico
Biochemical Properties
2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions and impacting overall metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in critical cellular functions, leading to changes in protein synthesis and cellular behavior. Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, the binding of this compound to an enzyme’s active site may prevent substrate binding, thereby inhibiting the enzyme’s activity. Conversely, it may enhance enzyme activity by stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits, while exceeding this range leads to detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites within the cell. For instance, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects. Studies have shown that this compound can be transported across cell membranes and distributed to organelles where it interacts with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The precise localization of this compound is critical for its role in regulating cellular functions and biochemical pathways .
Propiedades
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-8(10(14)15)13-5-3-7(4-6-13)9(11)12/h7-9H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMBPMUKRBEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


